

Head-to-Head Comparison: Axl-IN-6 vs. Foretinib in Kinase Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Axl-IN-6

Cat. No.: B12417446

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In the landscape of targeted cancer therapy, receptor tyrosine kinases (RTKs) present pivotal targets for drug development. Among these, the AXL receptor tyrosine kinase has garnered significant attention due to its role in tumor progression, metastasis, and drug resistance. This guide provides a detailed, data-driven comparison of two kinase inhibitors, **Axl-IN-6** and Foretinib, both of which exhibit activity against AXL. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.

Overview and Mechanism of Action

Axl-IN-6 is a potent and selective inhibitor of AXL kinase. Its mechanism of action is centered on the competitive inhibition of ATP binding to the AXL kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.

Foretinib (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that targets several RTKs, including AXL, MET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting these kinases, Foretinib disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Its broader target profile suggests potential for wider-ranging effects but also a possibility of more off-target activities compared to a more selective inhibitor like **Axl-IN-6**.

In Vitro Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of **Axl-IN-6** and Foretinib against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase Target	Axl-IN-6 IC50 (nM)	Foretinib IC50 (nM)
AXL	19	7[1]
MET	-	0.4[2]
KDR (VEGFR2)	-	0.9[2]
RON	-	3[2]
FLT1 (VEGFR1)	-	6.8[2]
FLT4 (VEGFR3)	-	2.8[2]
PDGFR α	-	28.7[3]

Note: A comprehensive kinase selectivity profile for **Axl-IN-6** against a broad panel was not publicly available. The data for **Axl-IN-6** primarily focuses on its high potency against its intended target, AXL.

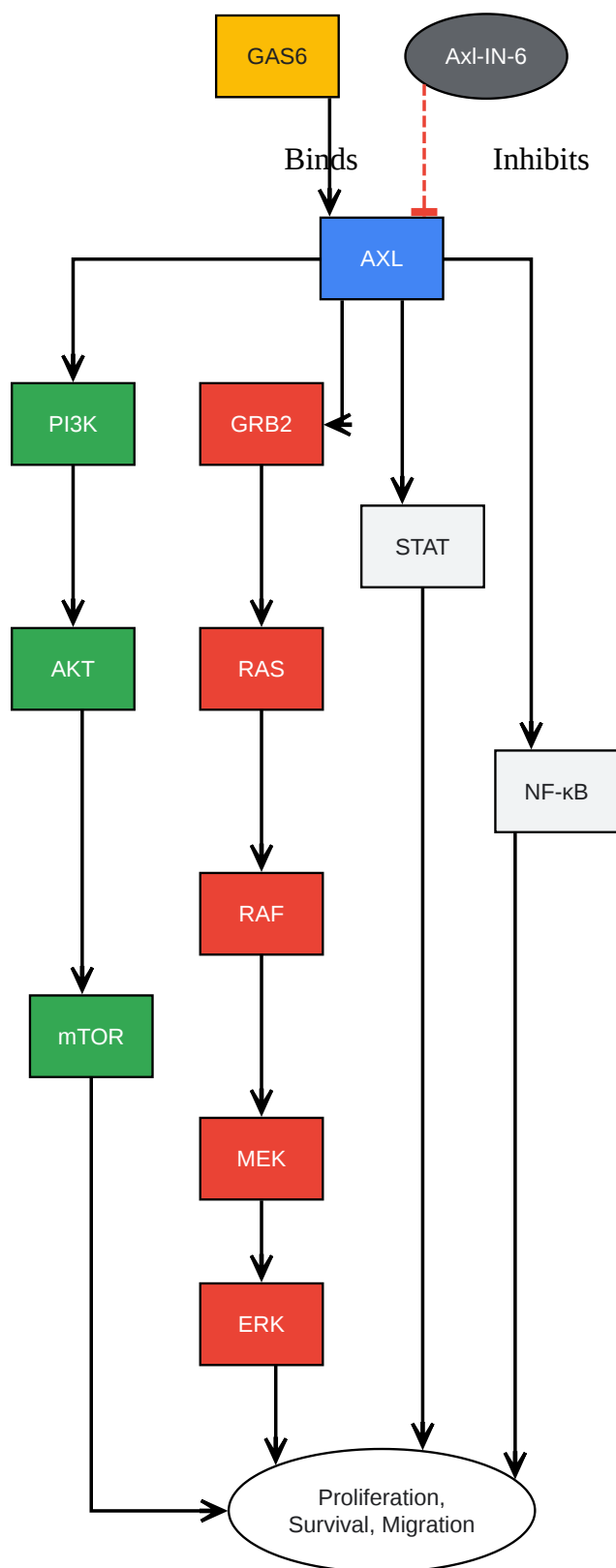
Cellular Activity

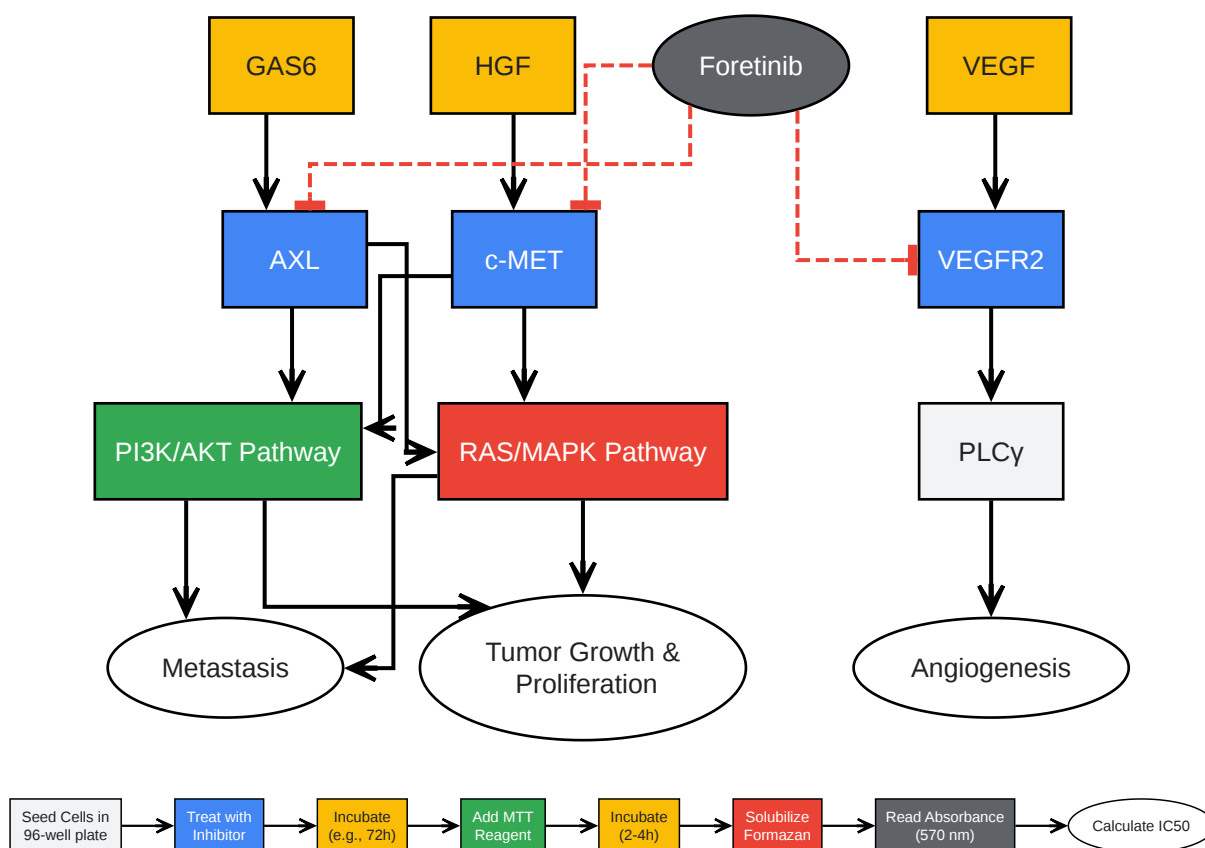
The efficacy of these inhibitors in a cellular context is critical for understanding their therapeutic potential. The following table presents the half-maximal inhibitory concentration (IC50) values of **Axl-IN-6** and Foretinib in various cancer cell lines.

Cell Line	Cancer Type	Axl-IN-6 IC50 (nM)	Foretinib IC50 (μM)
PSN-1	Pancreatic Cancer	6	-
B16F10	Melanoma	-	0.04[2]
A549	Lung Cancer	-	0.029[2]
HT29	Colon Cancer	-	0.165[2]
SKOV3ip1	Ovarian Cancer	-	Reduces tumor burden[4]
HeyA8	Ovarian Cancer	-	Reduces tumor burden[4]
T98G	Glioblastoma	-	4.66[5]
U87MG	Glioblastoma	-	29.99[5]
U251	Glioblastoma	-	-
MDA-MB-157 (ALDH1 high)	Breast Cancer	-	0.79

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by **Axl-IN-6** and Foretinib.





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- To cite this document: BenchChem. [Head-to-Head Comparison: Axl-IN-6 vs. Foretinib in Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12417446#head-to-head-comparison-of-axl-in-6-and-foretinib\]](https://www.benchchem.com/product/b12417446#head-to-head-comparison-of-axl-in-6-and-foretinib)

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